4-Benzyloxy-3,5-dimethylbenzoic acid
Overview
Description
4-Benzyloxy-3,5-dimethylbenzoic acid: is an organic compound with the molecular formula C16H16O3 . It is characterized by a benzoic acid core substituted with benzyloxy and dimethyl groups at the 4th, 3rd, and 5th positions, respectively. This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 4-Benzyloxy-3,5-dimethylbenzoic acid involves the Grignard reaction. This process starts with 3,5-dimethylbenzaldehyde, which reacts with phenylmagnesium bromide to form the corresponding alcohol.
Benzylation of 3,5-Dimethylbenzoic Acid: Another method involves the benzylation of 3,5-dimethylbenzoic acid using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically follows the benzylation route due to its simplicity and cost-effectiveness. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Chemistry: 4-Benzyloxy-3,5-dimethylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can also be used in the development of new drugs due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity . The dimethyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the benzyloxy group, making it less hydrophobic and less reactive in certain substitution reactions.
4-Benzyloxybenzoic acid: Lacks the dimethyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzoic acid: The hydroxyl group makes it more polar and reactive in hydrogen bonding interactions.
Uniqueness: 4-Benzyloxy-3,5-dimethylbenzoic acid is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUPJCJZZNUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370073 | |
Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97888-80-7 | |
Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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